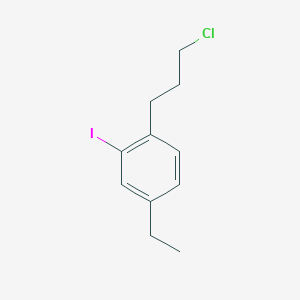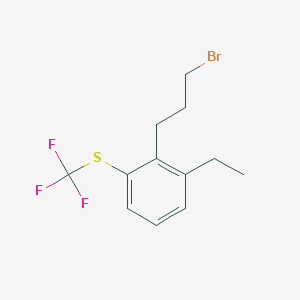
(S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one is a synthetic organic compound with a unique structure that includes a pteridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic synthesis. The starting materials often include substituted anilines and chlorinated compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pteridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered chemical properties.
Substitution: Halogen atoms can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one: Lacks the (S)-configuration, which may affect its biological activity.
2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one derivatives: These may include compounds with different substituents on the pteridine ring.
Uniqueness: The (S)-configuration of (S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one imparts specific stereochemical properties that can influence its interaction with biological targets, making it unique compared to its analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H11ClN4O |
|---|---|
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
(7S)-2-chloro-5,7,8-trimethyl-7H-pteridin-6-one |
InChI |
InChI=1S/C9H11ClN4O/c1-5-8(15)14(3)6-4-11-9(10)12-7(6)13(5)2/h4-5H,1-3H3/t5-/m0/s1 |
Clave InChI |
DTHIFIQXQVSANQ-YFKPBYRVSA-N |
SMILES isomérico |
C[C@H]1C(=O)N(C2=CN=C(N=C2N1C)Cl)C |
SMILES canónico |
CC1C(=O)N(C2=CN=C(N=C2N1C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)





